molecular formula C8H17ClN2O B3335804 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride CAS No. 1365968-69-9

1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3335804
CAS No.: 1365968-69-9
M. Wt: 192.68 g/mol
InChI Key: VMQPVRUGGGSAJN-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride (CAS 1365968-69-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrrolidin-2-one (or 2-pyrrolidone) scaffold, a saturated heterocycle recognized for its versatile three-dimensional (3D) coverage and ability to influence key physicochemical parameters of drug candidates . The presence of both a basic primary amine and a polar pyrrolidinone ring in its structure contributes to properties such as molecular polarity and an increased polar surface area (PSA), which can be crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds . The pyrrolidine ring is a privileged structure in pharmaceutical science, appearing in numerous U.S. FDA-approved drugs and bioactive natural products . Researchers utilize this saturated scaffold to efficiently explore pharmacophore space due to its sp 3 -hybridization and the stereochemical complexity it can introduce . The 2-pyrrolidone moiety, in particular, is a valuable building block for the synthesis of a wide range of bioactive molecules, including potential anticancer, antibacterial, and central nervous system (CNS) agents . Furthermore, compounds with similar structural motifs, combining a polar heterocycle with a flexible aminobutyl linker, have been investigated in advanced drug design approaches, such as the development of novel dual-target ligands for neurological disorders . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information. The compound has a molecular formula of C 8 H 17 ClN 2 O and a molecular weight of 192.69 g/mol .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobutyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-5-1-2-6-10-7-3-4-8(10)11;/h1-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPVRUGGGSAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365968-69-9
Record name 2-Pyrrolidinone, 1-(4-aminobutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365968-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Advanced Chemical Derivatization of 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride

Established Synthetic Pathways to the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring is a fundamental structural motif, and its synthesis has been extensively studied. The most common and industrially relevant methods involve intramolecular cyclization of linear precursors.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the pyrrolidin-2-one ring is typically achieved through the intramolecular condensation of γ-aminobutyric acid (GABA) or its derivatives. The thermal cyclization of GABA, often at elevated temperatures, results in the elimination of a water molecule to form the stable five-membered lactam ring.

Another widely employed industrial method is the reaction of γ-butyrolactone with ammonia. This process is generally carried out at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over a solid catalyst, such as magnesium silicate wikipedia.org. The reaction proceeds via the nucleophilic attack of ammonia on the ester carbonyl of γ-butyrolactone, leading to the formation of 4-hydroxybutanamide, which then undergoes intramolecular cyclization to yield 2-pyrrolidinone (B116388) with high selectivity and conversion rates chemicalbook.comgoogle.comgoogle.com.

The cyclization of γ-amino esters is another effective laboratory-scale method. These precursors can be readily prepared and cyclized under various conditions to afford the desired pyrrolidin-2-one core nih.gov.

Table 1: Comparison of Major Pyrrolidin-2-one Synthesis Methods

MethodPrecursorTypical ConditionsAdvantagesDisadvantages
Thermal Cyclizationγ-Aminobutyric acid (GABA)High temperatureAtom economicalHigh energy consumption
Ammonolysisγ-Butyrolactone250-290°C, 0.4-1.4 MPa, catalystHigh yield, industrial scaleRequires high pressure and temperature
Cyclization of γ-amino estersγ-Amino estersVaries (e.g., heat, base)Good for lab scale, versatileMay require precursor synthesis

Functionalization Strategies for N-Substitution

Once the pyrrolidin-2-one core is formed, the next critical step is the introduction of the desired substituent at the nitrogen atom. The nitrogen of the lactam is nucleophilic and can participate in a variety of bond-forming reactions.

N-alkylation is a common strategy for the functionalization of pyrrolidin-2-ones. This typically involves the deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding anion. This anion then acts as a nucleophile, attacking an alkyl halide to form the N-substituted product researchgate.net. The choice of base and solvent is crucial for the efficiency of this reaction.

Approaches for Incorporating the 4-Aminobutyl Side Chain

Several distinct methodologies can be employed to introduce the 4-aminobutyl side chain onto the pyrrolidin-2-one nitrogen. These methods vary in their directness, efficiency, and the need for protecting groups.

Direct Amination Techniques

A direct approach involves the initial synthesis of a pyrrolidin-2-one derivative bearing a leaving group on the N-butyl side chain, which is subsequently displaced by an amine source. For instance, 1-(4-halobutyl)pyrrolidin-2-one can be synthesized by the N-alkylation of pyrrolidin-2-one with a 1,4-dihalobutane. The resulting halo-derivative can then be subjected to amination with ammonia or a protected ammonia equivalent. This method, however, can be complicated by side reactions, such as elimination or over-alkylation of the resulting primary amine.

Reductive Amination Protocols

Reductive amination offers a versatile method for the formation of C-N bonds and can be adapted for the synthesis of 1-(4-aminobutyl)pyrrolidin-2-one. This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent organic-chemistry.orgthieme-connect.de.

In a plausible synthetic route, one could start with a precursor such as 4-(2-oxopyrrolidin-1-yl)butanal. The reductive amination of this aldehyde with ammonia, in the presence of a suitable reducing agent like sodium cyanoborohydride or catalytic hydrogenation, would yield the desired 1-(4-aminobutyl)pyrrolidin-2-one chim.itnih.gov. The aldehyde precursor itself can be synthesized through various oxidative methods from the corresponding alcohol, 1-(4-hydroxybutyl)pyrrolidin-2-one.

Table 2: Overview of Reductive Amination for 1-(4-Aminobutyl)pyrrolidin-2-one Synthesis

Carbonyl PrecursorAmine SourceReducing AgentKey Considerations
4-(2-Oxopyrrolidin-1-yl)butanalAmmoniaSodium cyanoborohydride, H₂/CatalystSynthesis and stability of the aldehyde precursor.
4-(2-Oxopyrrolidin-1-yl)-2-butanoneAmmoniaSodium cyanoborohydride, H₂/CatalystPotential for regioisomeric amine products.

Multi-Step Alkylation and Amidation Routes

This pathway commences with the N-alkylation of potassium phthalimide with a 1,4-dihalobutane, such as 1,4-dibromobutane, to produce N-(4-bromobutyl)phthalimide chemicalbook.comsigmaaldrich.com. This intermediate serves as a protected form of 4-bromobutylamine. The N-(4-bromobutyl)phthalimide is then used to alkylate the nitrogen of pyrrolidin-2-one in the presence of a base. The final step involves the deprotection of the phthalimide group, typically by hydrazinolysis with hydrazine hydrate, to liberate the primary amine and yield 1-(4-aminobutyl)pyrrolidin-2-one beilstein-journals.org.

An alternative multi-step route involves the formation of an amide followed by its reduction. For example, 4-(2-oxopyrrolidin-1-yl)butanoic acid can be converted to its corresponding amide, 4-(2-oxopyrrolidin-1-yl)butanamide. Subsequent reduction of the amide functional group to an amine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the target compound masterorganicchemistry.comlibretexts.orgyoutube.com.

Table 3: Comparison of Multi-Step Routes to 1-(4-Aminobutyl)pyrrolidin-2-one

RouteKey StepsAdvantagesDisadvantages
Gabriel Synthesis1. Synthesis of N-(4-bromobutyl)phthalimide. 2. N-alkylation of pyrrolidin-2-one. 3. Hydrazinolysis.High yields, avoids over-alkylation.Multi-step, use of hydrazine.
Amide Reduction1. Synthesis of 4-(2-oxopyrrolidin-1-yl)butanoic acid. 2. Amidation. 3. Reduction of the amide.Versatile, well-established reactions.Requires a strong reducing agent (LiAlH₄).

Synthesis of Structurally Related Analogues and Derivatives for Academic Inquiry

The generation of a library of analogues based on the 1-(4-aminobutyl)pyrrolidin-2-one structure allows for a comprehensive exploration of structure-activity relationships. Synthetic efforts can be systematically directed toward three key regions of the molecule: the pyrrolidinone core, the aminobutyl linker, and the terminal amino group.

The pyrrolidinone ring is a common motif in many biologically active compounds and its modification can significantly influence molecular properties. wikipedia.orgnih.gov Synthetic strategies often begin with functionalization of the core ring structure before the attachment of the side chain.

One common approach involves the use of commercially available substituted pyrrolidinones, such as 4-hydroxyproline, to introduce stereocenters and functional groups onto the ring. nih.govmdpi.com For instance, the hydroxyl group of 4-hydroxy-L-proline can be used as a handle for further chemical transformations to introduce a variety of substituents at the 4-position, thereby creating analogues with altered polarity and hydrogen bonding capabilities. chemrxiv.org

Another strategy is the de novo synthesis of the pyrrolidinone ring from acyclic precursors, which allows for greater diversity in substitution patterns. For example, a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines can yield highly substituted γ-amino esters, which then undergo in situ lactamization to form 1,5-disubstituted pyrrolidin-2-ones. nih.gov This methodology could be adapted to produce analogues with various substituents at the 5-position of the pyrrolidinone ring.

Conformational constraints can be introduced by creating bicyclic or spirocyclic systems. An asymmetric 'clip-cycle' synthesis has been developed for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk This method involves an alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization, which could be adapted to form constrained analogues of the pyrrolidinone ring. whiterose.ac.uk

Table 1: Synthetic Strategies for Pyrrolidinone Ring Modification

Strategy Precursor Key Reaction Potential Modification
Functionalization 4-Hydroxy-L-proline Derivatization of hydroxyl group Introduction of various substituents at the 4-position
De Novo Synthesis Donor-acceptor cyclopropanes Lewis acid-catalyzed ring opening and lactamization Substitution at the 5-position

The four-carbon aminobutyl linker provides significant conformational flexibility. Modifying its length or incorporating heteroatoms can impact the molecule's spatial arrangement and physicochemical properties.

Varying the chain length can be achieved by reacting 2-pyrrolidinone with different ω-haloalkylamines or by employing a Gabriel synthesis with ω-bromoalkyl phthalimides of varying lengths, followed by hydrazinolysis. For example, using 1-bromo-3-chloropropane or 1-bromo-5-chloropentane in the initial alkylation step would yield analogues with three-carbon (aminopropyl) or five-carbon (aminopentyl) linkers, respectively.

The incorporation of heteroatoms, such as oxygen or sulfur, into the linker can introduce new hydrogen bonding capabilities and alter the linker's rigidity. This can be accomplished through the reaction of 2-pyrrolidinone with haloalkyl ethers or thioethers. For instance, reacting the sodium salt of 2-pyrrolidinone with 2-(2-chloroethoxy)ethanamine would introduce an ether linkage within the side chain.

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's basicity, polarity, and potential for intermolecular interactions.

Standard organic transformations can be employed to modify the terminal amine. For example, acylation with various acid chlorides or anhydrides can produce a series of amides. Reductive amination with aldehydes or ketones can yield secondary and tertiary amines. Furthermore, the primary amine can be converted into other functional groups such as guanidines, ureas, or sulfonamides, each imparting distinct chemical properties to the resulting analogue.

The synthesis of pyrovalerone analogues, which are also based on a pyrrolidine scaffold, demonstrates the extensive possibilities for modifying a terminal amine, although in that case, the amine is part of the pyrrolidine ring itself. nih.gov The synthetic routes used for these compounds, such as reacting a ketone with pyrrolidine, can provide inspiration for the derivatization of the terminal amine in 1-(4-aminobutyl)pyrrolidin-2-one. nih.gov

Table 2: Examples of Terminal Amine Diversification

Reagent Reaction Type Resulting Functional Group
Acetyl chloride Acylation Acetamide
Benzaldehyde, NaBH(OAc)₃ Reductive Amination Benzylamine (Secondary Amine)
1H-Pyrazole-1-carboxamidine Guanidinylation Guanidine
Phenyl isocyanate Urea Formation Phenylurea

Stereoselective Synthesis of 1-(4-Aminobutyl)pyrrolidin-2-one Hydrochloride and its Enantiomers

While 1-(4-aminobutyl)pyrrolidin-2-one is achiral, the introduction of substituents on the pyrrolidinone ring creates stereocenters. The stereoselective synthesis of such chiral analogues is crucial for investigating the differential biological activities of enantiomers. Methodologies for achieving high enantioselectivity in the synthesis of pyrrolidine derivatives can be broadly categorized into chiral auxiliary-mediated synthesis and asymmetric catalysis. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

A common strategy involves the use of chiral oxazolidinones, popularized by David A. Evans. wikipedia.org For example, an N-acylated oxazolidinone can undergo a stereoselective alkylation reaction. This approach could be adapted for the synthesis of substituted pyrrolidinones. A chiral oxazolidinone could be acylated with a precursor to the pyrrolidinone ring, followed by a diastereoselective reaction to introduce a substituent, and subsequent cyclization and removal of the auxiliary.

Another example is the use of pseudoephedrine as a chiral auxiliary. Alkylation of the enolate derived from N-acyl pseudoephedrine proceeds with high diastereoselectivity. This methodology could be applied to create chiral centers on an acyclic precursor before its cyclization to form the substituted pyrrolidinone ring.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. nih.govnih.govresearchgate.net Chiral proline derivatives and diarylprolinol silyl ethers have been used to catalyze asymmetric aldol reactions and Michael additions, which can be key steps in the construction of substituted pyrrolidinone rings. nih.govnih.govmdpi.com For instance, an asymmetric organocatalytic Michael addition of a nitroalkane to an α,β-unsaturated ester could be a key step in forming a chiral precursor that can then be cyclized to the desired pyrrolidinone.

Metal-based catalysts have also been employed for the asymmetric synthesis of pyrrolidines. organic-chemistry.org For example, iridium-catalyzed asymmetric hydrogenation of a pyrrole precursor could yield a chiral pyrrolidine, which could then be converted to the corresponding pyrrolidinone. Similarly, rhodium-catalyzed asymmetric hydroformylation of an N-allylacetamide could provide a chiral aldehyde, a precursor for a substituted pyrrolidinone.

Table 3: Comparison of Stereoselective Synthesis Methods

Method Description Advantages Disadvantages
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.org High diastereoselectivity, reliable for many transformations. Requires additional steps for attachment and removal of the auxiliary.

Lack of Publicly Available Data on the Enantiomeric Resolution of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific methods or detailed research findings on the resolution techniques for the enantiomeric purity of this compound were found.

The performed searches aimed to identify established protocols for the separation of the enantiomers of this specific compound. Queries included searches for chiral resolution, enantiomeric separation, chiral chromatography, and enzymatic resolution of "this compound" and its potential role as an intermediate in the synthesis of other pharmaceutical compounds, such as Brivaracetam.

The search results did not yield any publications or patents that specifically address the enantiomeric resolution of this compound. While general methods for the resolution of chiral amines and pyrrolidine derivatives are well-documented in the chemical literature, no data could be retrieved for the particular compound specified in the request.

Therefore, due to the absence of specific research findings, data tables, or detailed methodologies in the public domain concerning the enantiomeric resolution of this compound, it is not possible to generate the requested scientific article.

Molecular and Cellular Mechanism of Action Studies of 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride

Ligand-Target Interaction Analysis and Structural Insights

In the absence of identified biological targets, no ligand-target interaction analyses or structural studies for 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride have been performed. The methodologies described below are standard approaches that would be applied should a biological target be identified in the future.

No molecular docking or dynamics simulation studies have been published for this compound. These computational techniques are instrumental in predicting the binding mode and affinity of a ligand to its target protein, providing a structural basis for its biological activity.

There are no reports of mutagenesis studies involving this compound. Site-directed mutagenesis is a powerful tool used to identify key amino acid residues within a receptor or enzyme active site that are critical for ligand binding and functional activity.

Biophysical Characterization of Binding (e.g., Isothermal Titration Calorimetry)

No data from biophysical studies, such as Isothermal Titration Calorimetry (ITC), are available in the public domain for this compound. Therefore, its binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for any biological target remain uncharacterized.

Intracellular Signaling Pathway Modulation and Cellular Responses

There is no published research detailing the effects of this compound on intracellular signaling pathways or cellular responses.

Second Messenger System Analysis

Information regarding the impact of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol phosphates, is not available.

Gene Expression and Protein Synthesis Modulation

There are no studies that have investigated the effect of this compound on gene expression or protein synthesis.

Cell Proliferation, Migration, and Apoptosis Studies (in vitro)

In vitro studies examining the influence of this compound on cell proliferation, migration, and apoptosis have not been reported in the scientific literature.

Elucidation of Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR)

No structure-activity relationship (SAR) or structure-mechanism relationship (SMR) studies for this compound have been published.

Positional Scanning and Substituent Effects on Target Affinity

There is no information available from positional scanning or other medicinal chemistry efforts to understand the effects of structural modifications to this compound on its target affinity.

Conformational Analysis and Bioactive Conformations

Conformational analysis is a critical aspect of understanding the structure-activity relationship (SAR) of a molecule. It involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to the rotation around its single bonds. For this compound, both the pyrrolidin-2-one ring and the aminobutyl side chain contribute to its conformational landscape.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.gov These puckering states are typically in a dynamic equilibrium, and the preferred conformation can be influenced by the nature and orientation of substituents. The substituents on the ring can introduce steric and electronic effects that favor certain conformations over others. nih.gov For instance, in proline, a related pyrrolidine-containing amino acid, substituents at the C-4 position have been shown to control the puckering of the ring. nih.gov

The aminobutyl side chain of this compound possesses several rotatable bonds, leading to a multitude of possible conformations. The relative orientation of the terminal amino group with respect to the pyrrolidinone core is of particular importance as it will dictate how the molecule can interact with a biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to determine the potential energy of different conformers and to identify the low-energy, and therefore more probable, conformations.

A hypothetical conformational analysis of the pyrrolidinone ring in a substituted pyrrolidin-2-one is presented in Table 1. This table illustrates how different puckering forms can have varying relative energies, which in turn determines their population at equilibrium.

Table 1: Hypothetical Relative Energies of Pyrrolidin-2-one Ring Conformations
ConformationRelative Energy (kcal/mol)Population (%)
Envelope (Cγ-exo)0.065.2
Envelope (Cγ-endo)0.820.1
Twist (T1)1.59.5
Twist (T2)2.05.2

The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target. This conformation is not necessarily the lowest energy conformation in solution, as the energy penalty required to adopt a higher energy conformation can be compensated by favorable binding interactions with the target. Identifying the bioactive conformation is a key step in understanding the mechanism of action and in designing more potent and selective analogs. Molecular dynamics simulations of ligand-protein complexes can provide insights into the stable conformations of inhibitors within the active site of an enzyme. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the biological target is unknown. babrone.edu.in A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. babrone.edu.in These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com

For a compound like this compound, a pharmacophore model could be developed by analyzing a set of structurally related molecules with known biological activity. The model would identify the common features responsible for their activity. The key structural components of this compound that would be considered in a pharmacophore model are:

The carbonyl group of the pyrrolidin-2-one ring, which can act as a hydrogen bond acceptor .

The amide nitrogen, which could potentially act as a hydrogen bond donor .

The terminal amino group of the aminobutyl side chain, which is protonated at physiological pH and acts as a hydrogen bond donor and carries a positive charge .

The aliphatic portions of the pyrrolidinone ring and the butyl chain, which contribute to hydrophobic interactions .

Table 2 presents a hypothetical pharmacophore model for a series of pyrrolidinone-based inhibitors.

Table 2: Hypothetical Pharmacophore Model for Pyrrolidinone-Based Inhibitors
Pharmacophoric FeatureDescriptionPotential Contribution from this compound
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Carbonyl oxygen of the pyrrolidin-2-one ring.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Protonated terminal amino group.
Positive Ionizable (PI)A group that is positively charged at physiological pH.Terminal amino group.
Hydrophobic (HY)A non-polar region that can engage in hydrophobic interactions.Pyrrolidinone ring and butyl side chain.

Ligand-based design utilizes the information from a pharmacophore model to design new molecules with improved biological activity. Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify novel scaffolds that match the pharmacophoric features. This process is known as virtual screening. babrone.edu.in Furthermore, the model can guide the modification of existing active compounds to enhance their interaction with the target, for example, by introducing or modifying functional groups to better match the pharmacophoric features. The design of new pyrrolidinone derivatives often involves exploring different substituents on the ring and varying the length and nature of the side chain to optimize target engagement. tandfonline.comtandfonline.com

Preclinical Biological Evaluation of 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride in Research Models

In Vitro Cellular Assays for Biological Activity

In vitro assays are the first step in characterizing the biological effects of a compound at the cellular and molecular level. These assays are crucial for identifying and validating drug targets and understanding a compound's mechanism of action. indigobiosciences.com

Cell-based reporter gene assays are powerful tools used to study gene expression and signal transduction pathways. indigobiosciences.comgenscript.com.cnnih.gov In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is linked to a specific regulatory DNA sequence. indigobiosciences.comnih.gov When a signaling pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, producing a measurable signal like light or fluorescence. indigobiosciences.com

For 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride, these assays would be used to determine if the compound modulates specific cellular pathways. For instance, if the compound were hypothesized to target a particular nuclear receptor, a reporter assay could quantify its agonist or antagonist activity. thermofisher.com The results would provide quantitative data on the compound's potency and efficacy in a controlled cellular environment. indigobiosciences.com

Example Data Table for a Hypothetical Reporter Gene Assay This table is for illustrative purposes only and does not represent actual data.

Concentration of this compound (µM)Reporter Gene Activity (Relative Luminescence Units)Fold Induction
0 (Vehicle Control)1001.0
0.11501.5
15005.0
10200020.0
100210021.0
Table 1: Illustrative dose-response data for this compound in a hypothetical cell-based reporter gene assay. The data would be used to calculate an EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.

Functional assays in primary cell cultures—cells isolated directly from living tissue—provide a more physiologically relevant system than immortalized cell lines. nih.gov These assays measure a compound's effect on the specific functions of the cells, such as secretion of hormones, neurotransmitter release, or inflammatory responses.

If this compound were being investigated for neurological effects, researchers might use primary neurons to study its impact on neuronal firing or synaptic plasticity. For metabolic research, primary hepatocytes could be used to assess effects on glucose metabolism or lipid accumulation. The goal is to confirm that the molecular activity observed in reporter assays translates into a tangible functional response in a relevant cell type. nih.gov

For a compound to be effective, it must often reach its target inside the cell. Cellular permeability assays measure the ability of a compound to cross the cell membrane. nih.gov This is a critical pharmacokinetic property that influences a drug's bioavailability and efficacy.

Once inside the cell, the compound must bind to its intended target. Intracellular target engagement studies confirm this interaction. Techniques such as cellular thermal shift assays (CETSA) or specialized imaging methods can be used to verify that the compound binds to its target protein in a cellular context. These studies are vital to ensure that the compound's observed biological effects are due to its interaction with the intended target.

In Vivo Animal Model Studies for Mechanistic Insights

Following promising in vitro results, in vivo studies in animal models are conducted to understand how a compound behaves in a whole, living organism. nih.gov These studies are essential for evaluating the compound's mechanism of action, efficacy, and potential therapeutic effects in a complex biological system. nih.gov Rodent models are frequently used due to their physiological similarities to humans and the availability of well-characterized disease models. nih.govnih.gov

To investigate the effects of this compound, researchers would select rodent models that replicate aspects of human diseases.

Central Nervous System (CNS): If the compound is a potential neuro-active agent, it might be tested in models of epilepsy, depression, or neurodegeneration. nih.govnih.gov For example, in a model of depression, researchers would assess whether the compound can reverse specific behaviors associated with the condition.

Metabolic Systems: For a compound with potential metabolic effects, diet-induced obesity models in rats or mice could be used. nih.govnih.gov In such studies, key parameters like body weight, food intake, blood glucose levels, and lipid profiles would be monitored to determine the compound's impact on metabolic health. nih.gov

Example Data Table for a Hypothetical Rodent Metabolic Study This table is for illustrative purposes only and does not represent actual data.

Treatment GroupChange in Body Weight (%)Fasting Blood Glucose (mg/dL)Total Cholesterol (mg/dL)
Vehicle Control+10.2145180
This compound+2.5110135
Positive Control+1.8105130
Table 2: Illustrative results from a study of this compound in a rodent model of diet-induced obesity. Such data would indicate the compound's potential to ameliorate key metabolic dysfunctions.

Furthermore, pathway modulation studies analyze how the compound affects downstream signaling pathways. This can be done by measuring changes in the levels of specific proteins, messenger RNA (mRNA), or metabolites in the target tissues. These molecular data provide direct evidence of the compound's mechanism of action in vivo and help to correlate target engagement with the observed therapeutic effects.

Phenotypic Characterization in Genetically Modified Animal Models

There is no available data from preclinical studies describing the phenotypic characterization of genetically modified animal models following the administration of this compound. Research detailing the use of specific genetically modified strains, observed phenotypic changes, or any related findings for this compound could not be located.

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

No studies were identified that conducted pharmacodynamic biomarker analysis for this compound in preclinical models.

Measurement of Downstream Effectors and Pathway Activity

Information regarding the measurement of downstream effectors or the activity of specific biological pathways modulated by this compound is not available in the current body of scientific literature.

Histopathological and Morphological Assessments in Animal Tissues

There are no published findings on the histopathological or morphological assessments of animal tissues following exposure to this compound. Therefore, details on tissue-specific changes, cellular alterations, or morphological effects are unknown.

Analytical and Bioanalytical Methodologies for Research on 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride. pharmaguideline.com Due to the compound's basic and hydrophilic nature, arising from the primary amine, reversed-phase HPLC using a C18 column is a common approach. sielc.comnacalai.com Method development focuses on optimizing mobile phase composition, pH, and column temperature to achieve a good peak shape and resolution. Since the compound possesses a primary amine, pH control of the mobile phase is critical to ensure consistent retention and peak symmetry. nacalai.com

A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. nih.gov Detection is often achieved using a UV detector, as the amide bond in the pyrrolidinone ring provides some UV absorbance. For samples with low concentrations, derivatization with a UV-absorbent reagent can be employed to enhance sensitivity. chromatographyonline.com

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. altabrisagroup.comresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). actascientific.com

Table 1: Representative HPLC Method Parameters for this compound

Parameter Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 210 nm

| Expected Retention Time | ~ 4.5 min |

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components. Peak purity index > 0.999
Linearity Proportionality of the signal to the analyte concentration. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the measured value to the true value. Recovery of 98.0% to 102.0%
Precision (Repeatability) Closeness of agreement between a series of measurements. Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1 |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a salt and has low volatility due to its polar functional groups (primary amine and amide). Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization strategies for primary amines involve silylation or acylation. iu.edu Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amine to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. Acylating agents such as trifluoroacetic anhydride (TFAA) can also be used. gcms.cz The resulting derivatives are more volatile and exhibit better chromatographic behavior. researchgate.net

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5 or a slightly more polar DB-17). Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 3: Example of a GC Method for the Analysis of Derivatized 1-(4-Aminobutyl)pyrrolidin-2-one

Parameter Condition
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound can exist as enantiomers if a chiral center is present, assessing its enantiomeric purity is often crucial. Chiral chromatography is the most widely used technique for this purpose. youtube.com This can be achieved through two main approaches: indirect separation after derivatization with a chiral agent, or direct separation on a chiral stationary phase (CSP). chiralpedia.com

Direct separation on a CSP is often preferred for its simplicity. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile for the separation of a wide range of chiral compounds. sigmaaldrich.com Another class of CSPs that are particularly effective for separating primary amines are those based on crown ethers. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is critical for achieving enantioseparation.

Table 4: Representative Chiral HPLC Method Parameters

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection | UV at 215 nm |

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. youtube.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrrolidinone ring and the aminobutyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location in the molecule. For example, the methylene protons adjacent to the nitrogen atoms will appear at a different chemical shift than the other methylene protons in the chain. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com A characteristic signal for the carbonyl carbon of the lactam would be expected in the downfield region (around 175-180 ppm). acs.org Signals for the methylene carbons would appear in the aliphatic region of the spectrum. rsc.org

Table 5: Predicted ¹H NMR Chemical Shifts (δ) for 1-(4-Aminobutyl)pyrrolidin-2-one

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (pyrrolidinone, adjacent to C=O) ~2.30 Triplet 2H
-CH₂- (pyrrolidinone, middle) ~2.10 Multiplet 2H
-CH₂- (pyrrolidinone, adjacent to N) ~3.40 Triplet 2H
-N-CH₂- (butyl chain) ~3.25 Triplet 2H
-CH₂- (butyl chain, position 2) ~1.55 Multiplet 2H
-CH₂- (butyl chain, position 3) ~1.65 Multiplet 2H

Table 6: Predicted ¹³C NMR Chemical Shifts (δ) for 1-(4-Aminobutyl)pyrrolidin-2-one

Carbon Predicted Chemical Shift (ppm)
C=O (pyrrolidinone) ~177
-CH₂- (pyrrolidinone, adjacent to C=O) ~31
-CH₂- (pyrrolidinone, middle) ~18
-CH₂- (pyrrolidinone, adjacent to N) ~48
-N-CH₂- (butyl chain) ~46
-CH₂- (butyl chain, position 2) ~28
-CH₂- (butyl chain, position 3) ~26

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk

For this compound, the molecular ion peak [M+H]⁺ would be expected in the mass spectrum, confirming the molecular weight of the free base. The fragmentation pattern is influenced by the functional groups present. libretexts.org A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org For the pyrrolidinone ring, characteristic fragmentation can also occur. wvu.edu The analysis of these fragment ions helps to confirm the structure of the molecule. ojp.govwvu.edu

Table 7: Expected Mass Spectrometry Data for 1-(4-Aminobutyl)pyrrolidin-2-one

Parameter Value
Molecular Formula (Free Base) C₈H₁₆N₂O
Molecular Weight (Free Base) 156.23 g/mol
Expected [M+H]⁺ Ion (m/z) 157.13
Potential Major Fragment Ion (m/z) 85 (pyrrolidinone ring fragment)

| Potential Major Fragment Ion (m/z) | 72 (aminobutyl chain fragment via α-cleavage) |

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide sensitive and selective platforms for the detection and quantification of electroactive species. For this compound, the primary aliphatic amine group is the principal electroactive site.

Voltammetric Techniques

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), can be used to study the oxidation of this compound. The electrochemical oxidation of aliphatic amines typically occurs at a solid electrode (e.g., glassy carbon or platinum) and is generally an irreversible process that proceeds at a relatively high positive potential. The mechanism involves the transfer of electrons from the nitrogen lone pair.

To enhance sensitivity and lower the high overpotential typically required for amine oxidation, chemically modified electrodes can be employed. organic-chemistry.org These modifications can catalyze the oxidation reaction, leading to sharper peaks and lower detection limits.

ParameterDescriptionTypical Observation for Aliphatic Amines
Oxidation Potential (Ep) Potential at which the oxidation peak occurs.High positive potential, pH-dependent. nih.gov
Process Type Reversibility of the electron transfer.Typically irreversible. researchgate.net
Controlling Factor Whether the reaction is limited by mass transport or kinetics.Often diffusion-controlled, but can have adsorption contributions.
Linear Range Concentration range over which peak current is proportional to concentration.Dependent on technique (e.g., SWV) and electrode modification.

This table outlines the general voltammetric behavior expected for compounds containing aliphatic amine groups.

Potentiometric Sensing

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are well-suited for the determination of this compound in various matrices. nih.gov Since the compound exists as a cation in solution, an ISE can be designed to respond selectively to its presence.

A typical potentiometric sensor for this analyte would consist of a polymeric membrane (e.g., polyvinyl chloride - PVC) containing a specific ionophore that selectively binds the target cation. nih.gov The membrane is plasticized to ensure ion mobility and may contain an ion-exchanger salt. The principle of operation is based on the potential difference that develops across this membrane when it is in contact with a solution containing the target ion. This potential is proportional to the logarithm of the analyte's activity (or concentration) as described by the Nernst equation.

The key to a successful sensor is the choice of ionophore, which dictates the electrode's selectivity. For a cation like 1-(4-aminobutyl)pyrrolidin-2-one+, potential ionophores could include crown ethers, calixarenes, or cyclodextrins, which can form host-guest complexes with the amine or alkylammonium moiety. researchgate.net The selectivity of the electrode over other inorganic cations (like Na+, K+, Ca2+) and structurally similar organic amines is a critical performance characteristic. nih.gov

Radiolabeling and Isotopic Tracing Techniques for Research

Radiolabeling transforms this compound into a tracer that can be detected with high sensitivity, enabling advanced pharmacological research without altering its chemical or biological properties. openmedscience.com The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H) due to their suitability for labeling organic molecules. researchgate.net

Synthesis of Radiolabeled this compound

The synthesis of a radiolabeled version of the compound requires a strategic approach where the radioisotope is incorporated into a metabolically stable position of the molecule. moravek.com The choice of isotope depends on the intended application; ³H offers higher specific activity, while ¹⁴C provides greater metabolic stability. researchgate.net

A plausible synthetic route for ¹⁴C-labeling could involve starting with a commercially available radiolabeled precursor. For instance, the synthesis could commence from [¹⁴C]gamma-butyrolactone.

Hypothetical ¹⁴C-Labeling Strategy:

Ring Opening: React [¹⁴C]gamma-butyrolactone (with the label in the ring) with a protected 1,4-diaminobutane, such as N-Boc-1,4-diaminobutane. This reaction opens the lactone to form a hydroxy amide intermediate.

Cyclization: Induce intramolecular cyclization of the intermediate, often under thermal or chemical activation, to form the ¹⁴C-labeled N-substituted pyrrolidinone ring.

Deprotection: Remove the Boc protecting group from the terminal amine using an acid (e.g., trifluoroacetic acid).

Salt Formation and Purification: Convert the resulting free amine to the hydrochloride salt by treatment with HCl. The final radiolabeled product must be rigorously purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity.

The identity, purity, and specific activity of the final radiolabeled compound must be confirmed using techniques like radio-HPLC and mass spectrometry.

Application in Receptor Autoradiography and In Vitro Binding Studies

A radiolabeled form of this compound is an invaluable tool for studying its interaction with biological targets.

Receptor Autoradiography: This technique is used to visualize the anatomical distribution of binding sites within tissue sections. invivopharm.com The general procedure involves:

Incubating thin tissue sections (e.g., from the brain or other organs) with the radiolabeled ligand until binding equilibrium is reached. giffordbioscience.com

Washing the sections to remove any unbound radioligand.

Exposing the dried, labeled sections to a film or a phosphor imaging screen to detect the radioactivity. nih.gov

The resulting image provides a map of where the ligand has bound. To ensure the binding is specific to a target receptor, parallel incubations are conducted. "Total binding" is measured by incubating with the radioligand alone, while "non-specific binding" is determined by co-incubating with a high concentration of the non-radiolabeled compound to saturate the specific sites. jove.com Specific binding is then calculated by subtracting the non-specific binding from the total binding. jove.com

In Vitro Binding Studies: These assays are used to quantify the affinity of the compound for its receptor and to determine the density of these receptors in a given tissue. nih.gov A common format is the competition binding assay, performed with tissue homogenates containing the target receptors.

ComponentCondition 1 (Total Binding)Condition 2 (Non-Specific Binding)Condition 3 (Competition)
Radioligand Fixed, low concentrationFixed, low concentrationFixed, low concentration
Receptor Preparation PresentPresentPresent
Unlabeled Competitor AbsentHigh, saturating concentrationIncreasing concentrations

This table illustrates a typical setup for an in vitro competition binding assay.

In this assay, a constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the unlabeled competitor increases, one can calculate key pharmacological parameters such as the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and the binding affinity (Ki). nih.gov

Metabolic Pathway Investigations of 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride in Preclinical Systems

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride involves assessing its stability in the presence of drug-metabolizing enzymes. researchgate.netnih.gov These in vitro assays are fundamental in predicting a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com

Microsomal stability assays are a primary tool for evaluating the susceptibility of a compound to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily. protocols.io Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these phase I enzymes. nih.govutsouthwestern.edu

In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. protocols.ioresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.ioutsouthwestern.edu The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comprotocols.io

Table 1: Hypothetical Microsomal Stability of this compound

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 28 24.8
Mouse 19 36.5
Dog 55 12.6

This interactive table allows for the comparison of the hypothetical metabolic stability of this compound across different species in liver microsomes.

The data would suggest that the compound exhibits moderate to high clearance in rodents (rat and mouse) and lower clearance in higher species like dogs, monkeys, and humans, a common trend observed for many xenobiotics.

While microsomal assays are excellent for assessing phase I metabolism, they lack the full complement of metabolic enzymes, including phase II conjugating enzymes and cytosolic enzymes. utsouthwestern.eduspringernature.com Hepatocyte incubation studies provide a more comprehensive in vitro model as they contain a wider array of both phase I and phase II enzymes. springernature.com

In these studies, cryopreserved or fresh hepatocytes from different species are incubated with this compound. Similar to microsomal assays, the disappearance of the parent compound is monitored over time to determine metabolic stability. These studies offer a more complete picture of the compound's metabolic fate and can help identify metabolites formed through both phase I and phase II pathways.

Table 2: Hypothetical Metabolic Stability of this compound in Hepatocytes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/10^6 cells)
Human 38 18.2
Rat 22 31.5

This interactive table presents the hypothetical stability of this compound in hepatocytes, providing a more comprehensive view of its metabolism.

The shorter half-life in hepatocytes compared to microsomes would suggest that both phase I and phase II enzymes contribute to the metabolism of this compound.

Identification and Characterization of Major Metabolites

Following the assessment of metabolic stability, the next crucial step is to identify and characterize the major metabolites formed. This process is vital for understanding the clearance pathways and for identifying any potentially active or toxic metabolites. researchgate.net

LC-MS is a powerful and widely used technique for metabolite profiling due to its high sensitivity and ability to separate complex mixtures. researchgate.netnih.gov Samples from the in vitro incubation studies (microsomes and hepatocytes) are analyzed by LC-MS to detect and identify potential metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information for characterization. nih.gov

Based on the structure of this compound, several metabolic pathways can be postulated:

Oxidation: The alkyl chain and the pyrrolidinone ring are potential sites for hydroxylation.

Hydrolysis: The amide bond in the pyrrolidinone ring could be cleaved by amidases.

Conjugation: The primary amine and any newly formed hydroxyl groups can undergo phase II conjugation reactions such as glucuronidation or sulfation. longdom.org

Table 3: Hypothetical Major Metabolites of this compound Identified by LC-MS

Metabolite ID Proposed Structure Biotransformation
M1 Hydroxylated aminobutyl chain Oxidation
M2 Hydroxylated pyrrolidinone ring Oxidation
M3 Carboxylic acid from amine oxidation Oxidation
M4 Product of pyrrolidinone ring opening Hydrolysis
M5 Glucuronide conjugate of parent Glucuronidation

This interactive table summarizes the hypothetical major metabolites of this compound that could be identified using LC-MS techniques.

To identify the specific enzymes responsible for the observed metabolism, further in vitro studies are conducted.

Cytochrome P450 (CYP) Reaction Phenotyping: To determine which CYP isozymes are involved in the oxidative metabolism of this compound, experiments are performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isozymes in human liver microsomes. nih.gov This helps to predict potential drug-drug interactions.

Amidase Activity: The hydrolysis of the pyrrolidinone ring would likely be mediated by amidases. longdom.org In vitro assays using liver S9 fractions or cytosolic fractions, which contain these enzymes, can be used to confirm this pathway.

Based on these hypothetical studies, it could be determined that CYP3A4 and CYP2D6 are the major CYP isoforms responsible for the oxidation of the compound, while carboxylesterases contribute to the hydrolysis of the lactam ring.

Comparative Metabolic Profiles in Different Animal Models

Significant interspecies differences can exist in drug metabolism, which can impact the translation of preclinical data to humans. nih.gov Therefore, it is essential to compare the metabolic profiles of this compound across different animal species used in nonclinical toxicology studies.

Metabolite profiles from in vivo studies in rats and dogs would be generated by analyzing plasma and urine samples using LC-MS. nih.gov The relative abundance of each metabolite in each species would be compared to the profile observed in human in vitro systems. An ideal animal model for toxicology studies would produce a metabolite profile that is qualitatively and quantitatively similar to that expected in humans.

Table 4: Hypothetical Comparative Abundance of Major Metabolites (%) in Urine Across Species

Metabolite Rat Dog Human (in vitro)
Parent Drug 10 25 20
M1 30 20 25
M2 15 10 15
M3 5 5 5
M4 20 15 15
M5 10 15 10

This interactive table illustrates the hypothetical comparative metabolic profiles of this compound in different species, highlighting potential differences in metabolic pathways.

Such a comparison might reveal that, for instance, rats show a higher extent of oxidative metabolism (higher levels of M1), while dogs excrete a greater proportion of the unchanged parent drug. These differences are critical for selecting the most appropriate species for safety assessment and for scaling preclinical pharmacokinetic data to humans. For example, the metabolism of N-methyl-2-pyrrolidone, a structurally related compound, has been shown to produce several hydroxylated and oxidized metabolites in humans. nih.gov Similarly, studies on other compounds with pyrrolidine rings have demonstrated species-dependent metabolism. nih.gov

Role and Applications of 1 4 Aminobutyl Pyrrolidin 2 One Hydrochloride As a Research Tool and Chemical Probe

Utilization in Target Deconvolution and Validation Studies

There is no available research demonstrating the use of 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride in target deconvolution or validation studies.

Chemical Genetic Approaches to Pathway Dissection

Chemical genetics relies on small molecules to perturb protein function and dissect biological pathways. There are no published studies that employ this compound as a tool in chemical genetic screens or pathway analysis. Its biological targets and mechanism of action remain uncharacterized in the literature, precluding its use in such sophisticated research methodologies.

Application in Elucidating Biological Pathways and Processes

The role of this compound in the elucidation of biological pathways and processes has not been documented.

Investigation of Specific Signal Transduction Cascades

Extensive searches of scientific databases have not yielded any studies that investigate the effect of this compound on specific signal transduction cascades. Its impact on cellular signaling pathways, such as those involving kinases, phosphatases, or G-protein coupled receptors, is currently unknown.

Perturbation of Cellular Phenotypes for Mechanistic Understanding

There is a lack of research on the effects of this compound on cellular phenotypes. Consequently, it has not been used as a tool to perturb cellular functions for the purpose of gaining mechanistic insights into biological processes.

Development of Molecular Imaging Agents for Preclinical Studies

No evidence exists in the scientific literature to suggest that this compound has been used as a scaffold or precursor for the development of molecular imaging agents. The process of creating such agents involves radiolabeling or attaching imaging moieties to a molecule with known biological targeting properties. As the biological targets of this compound are not established, its development as an imaging agent has not been pursued.

Design and Synthesis of Labeled Probes

The development of labeled probes is crucial for studying the interaction of a molecule with its biological target. The synthesis of such probes often involves the introduction of an isotopic or fluorescent label. For pyrrolidin-2-one derivatives, this can be achieved by modifying a functional group on a side chain, such as the primary amine in this compound.

For instance, radiolabeling with isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) allows for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.comtau.ac.il A common strategy for labeling molecules with a primary amine is through acylation or alkylation with a precursor carrying the radioisotope.

Table 1: Potential Labeling Strategies for 1-(4-Aminobutyl)pyrrolidin-2-one

Labeling StrategyReagent/PrecursorLabeled ProductApplication
¹¹C-Acetylation[¹¹C]Acetyl chlorideN-(4-(2-oxopyrrolidin-1-yl)butyl)-[¹¹C]acetamidePET Imaging
¹⁸F-Fluoroethylation[¹⁸F]Fluoroethyl tosylate1-(4-((2-[¹⁸F]fluoroethyl)amino)butyl)pyrrolidin-2-onePET Imaging
Fluorescent LabelingFluorescein isothiocyanate (FITC)Fluorescein-conjugated 1-(4-aminobutyl)pyrrolidin-2-oneFluorescence Microscopy, Flow Cytometry

The synthesis of such labeled probes would enable researchers to track the distribution and target engagement of the parent molecule in biological systems. The choice of label depends on the specific application, with radioisotopes being ideal for in vivo imaging and fluorescent tags for in vitro cellular studies.

In Vivo Imaging of Target Engagement in Animal Models

Once a radiolabeled probe is synthesized, it can be used for in vivo imaging in animal models to visualize the distribution of the target protein or receptor. PET imaging, in particular, offers high sensitivity and quantitative data on the concentration of the radiotracer in different tissues. nih.govnih.gov

For example, derivatives of the pyrrolidin-2-one drug levetiracetam have been successfully radiolabeled with ¹¹C to create PET tracers for the synaptic vesicle glycoprotein 2A (SV2A). nih.govnih.gov These tracers, such as [¹¹C]UCB-J, have been instrumental in studying SV2A density in the brain in various neurological disorders. nih.govnih.gov

Following this precedent, a radiolabeled version of 1-(4-Aminobutyl)pyrrolidin-2-one could potentially be used to image its target in the brain or peripheral tissues of animal models. Such studies would provide valuable information on the pharmacokinetics and pharmacodynamics of the compound, helping to validate its mechanism of action and guide the development of therapeutic candidates.

Table 2: Hypothetical In Vivo Imaging Study Design

RadiotracerAnimal ModelImaging TechniqueStudy ObjectivePotential Finding
[¹⁸F]-labeled 1-(4-aminobutyl)pyrrolidin-2-one analogMouse model of a neurological diseasePET/CTTo determine the brain uptake and target engagement of the compound.Specific accumulation in a brain region associated with the disease pathology.
[¹¹C]-labeled 1-(4-aminobutyl)pyrrolidin-2-one analogRatPET/MRITo measure the occupancy of the target by a non-labeled drug candidate.Dose-dependent displacement of the radiotracer, indicating target engagement.

These imaging studies are critical for understanding how a compound behaves in a living organism and for selecting promising drug candidates for further development.

Basis for Rational Design of Future Academic Research Compounds

The chemical structure of this compound serves as a valuable starting point for the rational design of new molecules with improved properties. Medicinal chemists in academic settings can utilize this scaffold to explore structure-activity relationships (SAR) and develop novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Lead Identification and Optimization in Academic Discovery Programs

In academic drug discovery, a "lead" compound is a molecule that demonstrates a desired biological activity and serves as the foundation for further optimization. acs.org The pyrrolidin-2-one scaffold is a common feature in many centrally active drugs, and thus, 1-(4-Aminobutyl)pyrrolidin-2-one could be considered a lead compound for various neurological targets.

Optimization of this lead would involve systematic modifications of its structure to improve its therapeutic potential. The aminobutyl side chain offers a prime location for such modifications. For example, the length of the alkyl chain could be varied, or the terminal amine could be converted into different functional groups (e.g., amides, sulfonamides) to probe interactions with the target protein.

Table 3: Example of Lead Optimization Strategies

ModificationRationaleDesired Outcome
Varying the length of the N-alkyl chainTo optimize the distance between the pyrrolidin-2-one core and the terminal functional group for optimal target binding.Increased potency and selectivity.
Introducing cyclic structures on the side chainTo constrain the conformation of the side chain and improve binding affinity.Enhanced target engagement and reduced off-target effects.
Modifying the terminal amineTo explore different hydrogen bonding interactions and alter physicochemical properties like solubility and cell permeability.Improved pharmacokinetic properties.

Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is compared, are essential in this process. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. semanticscholar.org This approach is used to discover novel chemical entities with improved properties or to circumvent existing patents. For 1-(4-Aminobutyl)pyrrolidin-2-one, the pyrrolidin-2-one ring could be replaced with other five- or six-membered heterocyclic rings to explore new chemical space.

Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties. The goal is to enhance the molecule's potency, selectivity, or pharmacokinetic properties. For the aminobutyl side chain, the amine could be replaced with other hydrogen-bonding groups, or the alkyl chain could be replaced with a more rigid linker.

Table 4: Illustrative Scaffold Hopping and Bioisosteric Replacement Ideas

Original MoietyReplacement StrategyReplacement MoietyPotential Advantage
Pyrrolidin-2-oneScaffold HoppingPiperidin-2-oneAltered ring pucker and vector of substituents.
Pyrrolidin-2-oneScaffold HoppingOxazolidin-2-oneIntroduction of a heteroatom to modulate polarity.
AmineBioisosteric ReplacementHydroxylamineAltered basicity and hydrogen bonding capacity.
Butyl chainBioisosteric ReplacementPiperidine linkerIncreased rigidity and potential for new interactions.

These strategies are powerful tools in academic research for generating novel compounds with unique biological profiles based on a known active scaffold.

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination of pyrrolidin-2-one precursors. For example, coupling 4-aminobutyl groups to pyrrolidin-2-one under acidic conditions followed by hydrochloride salt formation. Purity validation requires:

  • HPLC with UV detection (λ = 210–254 nm) for quantification.
  • 1H/13C NMR to confirm structural integrity (e.g., resonance peaks for the aminobutyl chain at δ 1.4–1.7 ppm and pyrrolidinone carbonyl at ~δ 175 ppm).
  • Melting Point Analysis : Compare observed mp (e.g., ~227°C) to literature values .
  • Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., C6H13ClN2O: C 43.78%, H 7.95%, N 17.00%, Cl 21.52%) .

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:
The compound is hygroscopic and soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). Key considerations:

  • Stock Solution Preparation : Use deionized water or DMSO (≥99.9% purity) to avoid hydrolysis.
  • Concentration Calibration : Measure UV absorbance at 220 nm (ε ≈ 1500 M⁻¹cm⁻¹) for accurate dilution .
  • In Vitro Studies : For cell-based assays, ensure solvent concentration ≤0.1% to minimize cytotoxicity.

Advanced: What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like kinases or GPCRs. Focus on the aminobutyl group’s electrostatic potential and pyrrolidinone’s hydrogen-bonding capacity .
  • Pharmacophore Mapping : Identify key features (e.g., amine donor, carbonyl acceptor) using MOE or Phase software. Compare to known inhibitors (e.g., pyrrolidine-based anticancer agents) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to targets like β-lactamases (relevant for antibacterial studies) .

Advanced: How do structural modifications (e.g., alkyl chain length, substituents) affect the compound’s bioactivity?

Methodological Answer:

  • Alkyl Chain Optimization : Replace the 4-aminobutyl group with shorter (e.g., 3-aminopropyl) or branched chains. Test antibacterial potency against S. aureus (MIC values) and cytotoxicity (HEK293 cell viability). Longer chains may enhance membrane permeability but increase toxicity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrrolidinone ring. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and activity retention .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Resolve discrepancies in bond angles (e.g., C-N-C in the aminobutyl chain) by comparing to analogs like 4-MPHP hydrochloride (P21/c space group, monoclinic system) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Overlay experimental vs. theoretical structures to validate conformational preferences .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hood for weighing.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced: What analytical techniques differentiate this compound from its structural analogs (e.g., 1-Aminopyrrolidin-2-one hydrochloride)?

Methodological Answer:

  • LC-MS/MS : Monitor m/z 164.63 [M+H]+ for 1-(4-Aminobutyl)pyrrolidin-2-one vs. m/z 136.58 for 1-Aminopyrrolidin-2-one .
  • IR Spectroscopy : Compare carbonyl stretches (1680–1700 cm⁻¹) and NH bending (1600 cm⁻¹) to distinguish substituent effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight164.63 g/mol
Melting Point227°C
Solubility (Water)25 mg/mL (25°C)
logP (Predicted)-0.82

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1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride
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1-(4-Aminobutyl)pyrrolidin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.